molecular formula C13H16N2O B1665928 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- CAS No. 220099-91-2

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

Cat. No. B1665928
M. Wt: 216.28 g/mol
InChI Key: OCKIPDMKGPYYJS-UHFFFAOYSA-N
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Description

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structure. The compound’s uses and applications would also be discussed.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions, and any products formed during these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Radiolabeled Ligand Synthesis for Imaging

A significant application of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is in the development of radiolabeled ligands for imaging. Researchers aimed to create alpha(7)-selective nicotinic cholinergic receptor (nAChR)-based imaging agents for PET and SPECT. They synthesized a variety of radiolabeled ligands with moderate to high affinity for alpha(7)-nAChR. These compounds were primarily quinuclidine derivatives and exhibited selectivities of alpha(7)/alpha(4)beta(2) subtypes. With further structural optimization, the potential for selective imaging of alpha(7)-nAChR is highlighted (Pomper et al., 2005).

Spectroscopic Studies

Another application lies in the spectroscopic studies of azabicyclospirohydantoins, which includes compounds related to Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]. These studies focused on understanding different types of hydrogen bonding in such compounds, particularly in their solid state and solution states. The findings provided insights into the molecular interactions and steric hindrances within these structures (Bellanato et al., 1980).

Potential in Anti-influenza Activity

Research into N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, related to the spiro compound , showed promising in vitro activity against influenza A viruses. These compounds were compared to 1-adamantanamine hydrochloride and revealed insights into their potential as antiviral agents (De la Cuesta et al., 1984).

Synthesis and Pharmacological Characterization

The synthesis and pharmacological characterization of variants of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] have been explored for potential treatment of cognitive deficits in conditions like schizophrenia. One such compound, PHA-543,613, demonstrated potent and selective agonist activity at the alpha7 nicotinic acetylcholine receptor. It showed promising in vitro and in vivo profiles, indicating its potential in enhancing cognitive performance (Wishka et al., 2006).

Binding Characteristics for Neurological Studies

Research involving AZ11637326, a variant of the spiro compound, as an alpha7-selective neuronal nicotinic receptor agonist, has provided valuable insights. Its binding characteristics were studied in vitro, showing high specificity and affinity for the alpha7 nicotinic receptor. Such research aids in understanding the receptor's role in neurological disorders and the development of potential therapeutic agents (Gordon et al., 2010).

Novel Syntheses and Chemical Transformations

The spiro compound has also been a focal point in the synthesis of novel chemical structures. For example, research into the synthesis of functionalized spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles showcases the versatility and potential applications of the spiro compound in creating new molecular architectures with possible pharmacological applications (Filatov et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.


Please note that the availability of this information can vary depending on the compound and how extensively it has been studied. For a specific compound like “Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine], (2’R)-”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to a chemist or a researcher in the field for more information. They might have access to resources or knowledge that isn’t readily available online.


properties

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944616
Record name 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

CAS RN

220099-91-2
Record name (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220099-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD 0328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-0328
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-0328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 2
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 3
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 4
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 5
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 6
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

Citations

For This Compound
1
Citations
P Eifion - US Patent 6,569,865, 2003 - Google Patents
US6569865B2 - Spiro 1-azabicyclo[2.2.2]octane-3,2′(3′h)-furo[2,3-b]pyridine - Google Patents US6569865B2 - Spiro 1-azabicyclo[2.2.2]octane-3,2′(3′h)-furo[2,3-b]pyridine - Google Patents Spiro 1-azabicyclo[2.2.2]octane-3,2′(3′h)-furo[2,3-b]pyridine Download PDF Info Publication number US6569865B2 US6569865B2 US10/159,786 US15978602A US6569865B2 US 6569865 B2 US6569865 B2 US 6569865B2 US 15978602 A US15978602 A US 15978602A US 6569865 B2 US6569865 B2 US 6569865B2 Authority US …
Number of citations: 35 patents.google.com

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